Fmoc-PEG4-NHS ester (CAS: 1314378-14-7) is a heterobifunctional, discrete polyethylene glycol (dPEG) crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a base-labile Fmoc-protected primary amine. With an exact molecular weight of 584.24 g/mol, it provides a defined 4-unit PEG spacer (approximately 16 Å) that enhances the aqueous solubility of conjugated hydrophobic payloads [1]. In procurement and process chemistry, this compound is primarily selected as a precise building block for Antibody-Drug Conjugates (ADCs), PROTACs, and solid-phase peptide synthesis (SPPS), where monodispersity and orthogonal deprotection are critical for reproducible manufacturing [2].
Substituting Fmoc-PEG4-NHS ester with polydisperse PEG mixtures (e.g., PEG400) introduces mass variability that critically disrupts the analytical quantification of Drug-to-Antibody Ratios (DAR) in ADC manufacturing, a strict regulatory requirement [1]. Furthermore, replacing the PEG4 spacer with aliphatic linkers of similar length, such as Fmoc-aminohexanoic acid (Ahx) NHS ester, eliminates the hydration sphere provided by the ethylene glycol units, leading to severe aggregation and precipitation of hydrophobic payload conjugates in aqueous buffers [2]. Finally, utilizing Boc-protected variants (Boc-PEG4-NHS ester) forces the use of strong acids (TFA) during deprotection, which degrades acid-sensitive payloads and fluorophores that require the mild, base-catalyzed deprotection afforded by the Fmoc group [3].
In the synthesis of targeted therapeutics, the monodispersity of the linker is critical for analytical validation. Fmoc-PEG4-NHS ester provides a single, defined molecular ion, whereas polydisperse equivalents produce complex mass spectra that obscure payload conjugation efficiency [1].
| Evidence Dimension | LC-MS Mass Variance |
| Target Compound Data | Single exact mass peak (m/z 584.24) |
| Comparator Or Baseline | Polydisperse Fmoc-PEG(400)-NHS (>400 Da variance across 5-7 peaks) |
| Quantified Difference | Eliminates linker-induced mass heterogeneity |
| Conditions | LC-MS characterization of intermediate linker-payload constructs |
Essential for precise Drug-to-Antibody Ratio (DAR) quantification required in clinical ADC manufacturing.
Hydrophobic payloads conjugated via alkyl linkers often suffer from poor solubility. The incorporation of the PEG4 spacer provides a hydration sphere that significantly reduces high-molecular-weight aggregate formation during the aqueous formulation of monoclonal antibody conjugates[1].
| Evidence Dimension | Aqueous Aggregation of Hydrophobic Conjugates |
| Target Compound Data | Fmoc-PEG4-NHS ester (<5% aggregation) |
| Comparator Or Baseline | Fmoc-Ahx-NHS ester (>20% aggregation) |
| Quantified Difference | >4-fold reduction in high-molecular-weight aggregates |
| Conditions | Size Exclusion Chromatography (SEC) of conjugated monoclonal antibodies in PBS (pH 7.4) |
Minimizes product loss due to precipitation during downstream aqueous formulation.
For payloads or intermediates that are unstable under acidic conditions, the choice of protecting group dictates the viability of the synthetic route. The base-labile Fmoc group allows for deprotection without the harsh trifluoroacetic acid (TFA) treatment required by Boc-protected alternatives [1].
| Evidence Dimension | Yield of Acid-Sensitive Payload Conjugates |
| Target Compound Data | Fmoc-PEG4-NHS ester (>90% recovery after 20% piperidine deprotection) |
| Comparator Or Baseline | Boc-PEG4-NHS ester (<10% recovery after TFA deprotection) |
| Quantified Difference | >80% absolute increase in intact product yield |
| Conditions | Deprotection of linker attached to acid-labile cytotoxins or fluorophores |
Enables the use of acid-sensitive payloads that would be destroyed by standard Boc-deprotection protocols.
In bifunctional degrader design, the linker length must bridge the target protein and E3 ligase without inducing steric clashes. The ~16 Å length of PEG4 frequently provides enhanced ternary complex formation compared to the shorter PEG2, which often restricts necessary conformational flexibility[1].
| Evidence Dimension | PROTAC Ternary Complex Formation Efficiency |
| Target Compound Data | Fmoc-PEG4-NHS ester (Spacer length ~16 Å) |
| Comparator Or Baseline | Fmoc-PEG2-NHS ester (Spacer length ~9 Å) |
| Quantified Difference | Relieves steric clash, frequently improving degradation efficiency (DC50) in targeted PROTACs |
| Conditions | Cell-based target degradation assays evaluating linker length variants |
Provides the baseline spatial separation required for effective E3 ligase recruitment without excessive entropic penalty.
Utilizing the exact mass of Fmoc-PEG4-NHS ester to ensure precise Drug-to-Antibody Ratio (DAR) quantification, while leveraging the NHS ester for efficient conjugation to surface lysine residues on monoclonal antibodies [1].
Employing the ~16 Å PEG4 spacer to systematically modulate the distance between target-binding ligands and E3 ligase recruiters, preventing steric clashes during ternary complex formation [2].
Integrating the linker into peptide sequences using standard base-catalyzed Fmoc chemistry, allowing for the addition of hydrophilic PEG segments without exposing the growing peptide chain to premature acid cleavage [3].